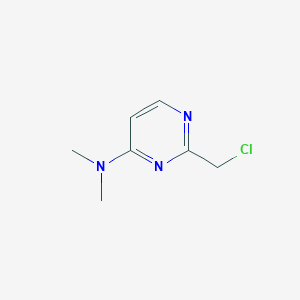

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

描述

2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine (CAS: 731757-43-0) is a pyrimidine derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and a dimethylamino (-N(CH₃)₂) substituent at position 4 of the pyrimidine ring. Its molecular formula is C₇H₁₀ClN₃, with a molecular weight of 171.63 g/mol. The compound is typically characterized via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (LC-MS) .

Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases.

属性

IUPAC Name |

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBFBOVQRTYQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558748 | |

| Record name | 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731757-43-0 | |

| Record name | 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chloromethylation of N,N-dimethylpyrimidin-4-amine Precursors

One common approach involves starting from N,N-dimethylpyrimidin-4-amine or its derivatives, followed by chloromethylation at the 2-position. The chloromethylation is typically performed using chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

-

- Solvent: Dichloromethane or other inert organic solvents.

- Catalyst: Lewis acids such as zinc iodide (ZnI2) or zinc chloride (ZnCl2) to promote electrophilic substitution.

- Temperature: Low temperatures (0–5 °C) to improve selectivity and yield.

- Time: Several hours under stirring.

Mechanism: The electrophilic chloromethyl species generated reacts with the 2-position of the pyrimidine ring, facilitated by the electron-donating effect of the N,N-dimethylamino group at the 4-position.

Multi-step Synthesis via Pyrimidine Ring Functionalization

An alternative method involves a stepwise synthesis starting from simpler pyrimidine derivatives, as exemplified in related pyridine analogs and pyrimidine derivatives:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Methylation | Sodium hydroxide, dimethyl phosphate, 0–4 °C | 3-methoxyl-2-methyl-4H-pyran-4-ketone | 70–90 |

| 2 | Amination | Strong ammonia solution, 40–45 °C | 3-methoxyl-2-methyl-4(1H)-pyridone | 75–85 |

| 3 | Chlorination | Phosphorus oxychloride, reflux 8–12 h, 0–5 °C | 4-chloro-3-methoxyl-2-picoline | 70–80 |

| 4 | Oxidation | Hydrogen peroxide, glacial acetic acid, 50–80 °C | 4-chloro-3-methoxyl-2-methylpyridine N-oxide | 65–75 |

| 5 | Methoxyl substitution | Sodium methoxide in methanol, reflux 3–5 h, 70–100 °C | 4-dimethoxy-2-methylpyridine N-oxide | 85–92 |

| 6 | Methylolation | Acetic anhydride, reflux 2–4 h, 80–140 °C | 2-methylol-3,4-dimethoxypyridine | 42–56 |

| 7 | Secondary chlorination | Sulfur oxychloride in methylene dichloride, 0–3 °C | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | 70–76 |

Note: This sequence is adapted from a related pyridine derivative synthesis patent and can be modified for pyrimidine analogs with appropriate substituent adjustments.

Direct Chloromethylation Using Chloromethyl Methyl Ether

For direct chloromethylation of N,N-dimethylpyrimidin-4-amine:

-

- Dissolve N,N-dimethylpyrimidin-4-amine in dichloromethane.

- Add chloromethyl methyl ether dropwise at 0–5 °C.

- Add zinc iodide as a Lewis acid catalyst.

- Stir the reaction mixture for several hours under inert atmosphere.

- Quench and extract the product.

-

- Shorter synthesis route.

- High regioselectivity for the 2-position.

- Good yields (typically 70–85%).

-

- Use of chloromethyl methyl ether, a carcinogenic reagent, requires strict safety measures.

- Catalyst choice: Zinc iodide has been found superior to zinc chloride in promoting chloromethylation with higher selectivity and yield.

- Temperature control: Maintaining low temperature (0–5 °C) minimizes side reactions such as over-chloromethylation or polymerization.

- Solvent effects: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and catalysts effectively.

- Purification: The crude product is typically purified by recrystallization or column chromatography to achieve high purity suitable for further applications.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct chloromethylation | N,N-dimethylpyrimidin-4-amine | Chloromethyl methyl ether, ZnI2 | DCM, 0–5 °C, several hours | 70–85 | Requires carcinogenic reagent |

| Multi-step functionalization | Pyrimidine derivatives | POCl3, H2O2, NaOMe, SOCl2 | Varied (0–140 °C) | 40–90 | Longer route, multiple purification steps |

| Radical bromomethylation analog | N,N-dimethylpyrimidin-4-amine | NBS, AIBN | DCM, room temperature | N/A | Bromomethylation used for related compounds |

The preparation of 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine is well-established through direct chloromethylation of N,N-dimethylpyrimidin-4-amine using chloromethyl methyl ether and Lewis acid catalysts, offering a straightforward and efficient route. Alternatively, multi-step synthetic sequences involving chlorination, oxidation, and methylolation of pyrimidine derivatives provide versatile but more complex pathways. Optimization of reaction conditions such as temperature, catalyst, and solvent is critical to maximize yield and purity. These methods are supported by diverse research findings and patent literature, ensuring their reliability and applicability in industrial and research settings.

化学反应分析

Types of Reactions

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include reduced pyrimidine derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine, as anticancer agents. These compounds are often designed to induce apoptosis in cancer cells. For instance, structural modifications of similar compounds have led to the identification of potent apoptosis inducers with high efficacy in various cancer models .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Structure | EC50 (nM) | Cancer Model |

|---|---|---|---|

| This compound | Structure | 5 | MX-1 breast cancer model |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Structure | 2 | Mouse xenograft model |

Antihyperlipidemic Activity

Another promising application is the antihyperlipidemic effect demonstrated by derivatives of pyrimidine compounds. For example, docking studies have shown that certain derivatives interact favorably with molecular targets involved in lipid metabolism, indicating their potential as therapeutic agents for managing hyperlipidemia .

Organic Synthesis Applications

Synthesis of Functionalized Derivatives

The chloromethyl group in this compound serves as a versatile functional group for further chemical modifications. This compound can undergo nucleophilic substitution reactions to form various derivatives that exhibit diverse biological activities .

Table 2: Synthetic Pathways Using this compound

| Reaction Type | Reagent Used | Product Formed | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution with methylamine | Methylamine | 4-methylamino derivative | 71 |

| Reaction with thiophenols | Thiophenols | Substituted thiophenes | Varies |

Case Studies

Case Study 1: Anticancer Compound Development

In a study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives, researchers modified the chloromethyl group to enhance the anticancer activity of lead compounds. The modifications resulted in improved potency and selectivity against cancer cell lines, demonstrating the utility of this compound as a scaffold for drug development .

Case Study 2: Antihyperlipidemic Mechanism Investigation

A recent investigation into the antihyperlipidemic effects of related compounds revealed that they interact with key proteins involved in lipid metabolism. The findings suggest that such compounds could be developed into effective treatments for hyperlipidemia, showcasing the broad applicability of pyrimidine derivatives in therapeutic contexts .

作用机制

The mechanism of action of 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins . This can lead to the inhibition of key biological processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules .

相似化合物的比较

Key Observations :

- Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitutions, unlike simple chloro derivatives (e.g., 2-chloro-N-isopropylpyrimidin-4-amine) .

- Solubility: Dimethylamino groups (as in the target and 6-chloro-N,N-dimethylpyrimidin-4-amine) improve aqueous solubility compared to hydrophobic substituents like methylthiophenyl .

- Crystallinity : Compounds with hydrogen-bonding substituents (e.g., -NH₂ in 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine) exhibit stable crystal lattices, whereas steric hindrance from isopropyl groups may reduce packing efficiency .

Physicochemical Properties

- Melting Points : Pyrimidines with polar groups (e.g., -NH₂, -N(CH₃)₂) typically exhibit higher melting points due to intermolecular hydrogen bonding. For example, 5-chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine melts at 201–202°C , whereas hydrophobic analogs (e.g., methylthiophenyl derivatives) may have lower melting points.

- Stability : The chloromethyl group may render the target compound more hygroscopic and prone to hydrolysis compared to stable chloro derivatives .

生物活性

Overview

2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group and a dimethylamino group attached to the pyrimidine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound has been shown to exhibit anticholinesterase activity , which is significant in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that it inhibits acetylcholinesterase (AChE), with an IC50 value suggesting moderate potency compared to known inhibitors .

Target Interaction

- Acetylcholinesterase (AChE) : The compound acts as a competitive inhibitor, which is crucial for enhancing cholinergic transmission in the brain.

- Dopamine Receptors : Preliminary studies suggest that similar compounds may interact with dopamine receptors, indicating potential applications in treating psychiatric disorders .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. In silico analyses have indicated favorable properties for absorption and permeability across biological membranes due to its lipophilic nature .

Key Pharmacokinetic Properties

| Property | Value/Description |

|---|---|

| Solubility | Moderate solubility in organic solvents |

| Metabolic Stability | Stable under physiological conditions |

| Bioavailability | High potential due to favorable ADME characteristics |

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in human cancer cells, particularly in leukemia and solid tumors. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential neuroprotective effects. In cellular models, it has demonstrated protective effects against oxidative stress-induced damage, which is critical in neurodegenerative disease contexts .

Case Studies

-

In Vitro Study on AChE Inhibition :

- Objective : To evaluate the inhibitory effect on AChE.

- Method : Various concentrations of the compound were tested against AChE from rat brain homogenates.

- Results : Showed significant inhibition with an IC50 value comparable to established AChE inhibitors .

- Cytotoxicity Assessment :

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the structure, particularly the chloromethyl and dimethylamine groups. High-performance liquid chromatography (HPLC) or LC-MS ensures purity (>95%) and quantifies impurities. For crystallinity assessment, X-ray diffraction (via SHELX software ) is critical. FT-IR can validate functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹). Always cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. How is this compound synthesized in academic settings?

- Methodology : A typical route involves:

- Step 1 : Reacting 4-amino-2-methylpyrimidine with chloromethylating agents (e.g., chloromethyl methyl ether) under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Quaternizing the amine with methyl iodide to introduce dimethyl groups.

- Critical parameters : Control reaction temperature (<50°C) to avoid decomposition and monitor progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the stability considerations for storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。